ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate
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Overview
Description
Ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a complex organic compound that features a pyrazole ring substituted with an acetyl group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Acetylation: The acetyl group is introduced using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or nitriles.
Scientific Research Applications
Ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its pyrazole ring, which is a common motif in many bioactive compounds.
Materials Science: Use in the synthesis of advanced materials, such as liquid crystals or polymers.
Biological Studies: Investigation of its biological activity, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the acetyl group can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the pyrazole ring and acetyl group.
Ethyl 2-aminothiazole-4-acetate: Contains a thiazole ring instead of a pyrazole ring.
Ethyl 4-(4-bromophenyl)-2-methylthiazole-5-carboxylate: Contains a thiazole ring and a carboxylate group.
Uniqueness
Ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is unique due to its combination of a pyrazole ring, bromophenyl group, and acetyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
ethyl 2-[2-[2-acetyl-5-(4-bromophenyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-3-27-21(26)13-28-20-7-5-4-6-17(20)19-12-18(23-24(19)14(2)25)15-8-10-16(22)11-9-15/h4-11,19H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUKNXBJKZBROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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